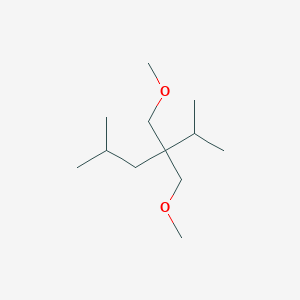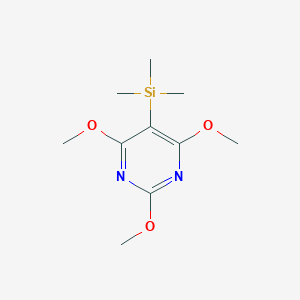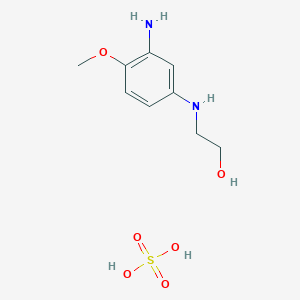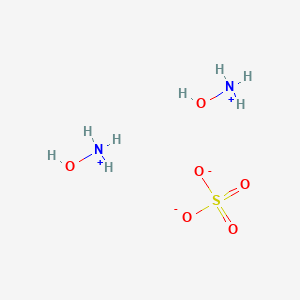
(2-Benzylphenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzylphenyl)hydrazine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a hydrazine derivative that has been synthesized through various methods and has been shown to have potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of (2-Benzylphenyl)hydrazine is not fully understood. It is believed to work by inhibiting the growth of cancer cells and bacteria by disrupting their DNA replication and protein synthesis. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
(2-Benzylphenyl)hydrazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria, and has been studied for its potential as a neuroprotective agent. Additionally, (2-Benzylphenyl)hydrazine has been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Benzylphenyl)hydrazine in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been shown to have a variety of potential applications in the field of medicine and biochemistry. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are many potential future directions for the study of (2-Benzylphenyl)hydrazine. One direction is to further investigate its potential as a neuroprotective agent, as well as its antioxidant properties. Additionally, (2-Benzylphenyl)hydrazine could be studied further for its potential as a cancer therapy and antibiotic. Further research could also be done to better understand the mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
(2-Benzylphenyl)hydrazine can be synthesized through various methods. One of the most common methods is the reduction of benzophenone hydrazone with sodium borohydride. Another method involves the reaction of benzaldehyde with phenylhydrazine in the presence of an acid catalyst. The synthesis of (2-Benzylphenyl)hydrazine is relatively simple and can be done using standard laboratory equipment.
Applications De Recherche Scientifique
(2-Benzylphenyl)hydrazine has been used in scientific research to study its potential applications in the field of medicine and biochemistry. It has been shown to have antitumor activity and has been used in the development of new cancer therapies. It has also been studied for its ability to inhibit the growth of bacteria and has been used in the development of new antibiotics. Additionally, (2-Benzylphenyl)hydrazine has been studied for its potential as a neuroprotective agent and has been shown to have antioxidant properties.
Propriétés
Numéro CAS |
129786-94-3 |
|---|---|
Nom du produit |
(2-Benzylphenyl)hydrazine |
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(2-benzylphenyl)hydrazine |
InChI |
InChI=1S/C13H14N2/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,15H,10,14H2 |
Clé InChI |
HWRVFQYVRDGGBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NN |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=CC=C2NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)




